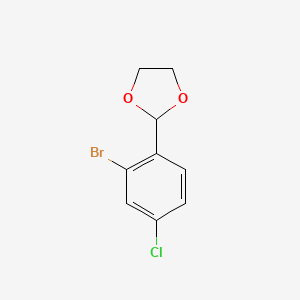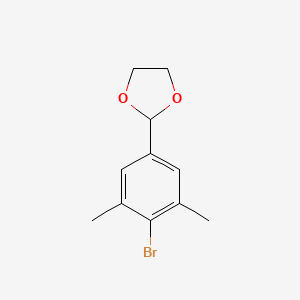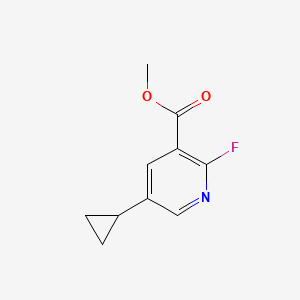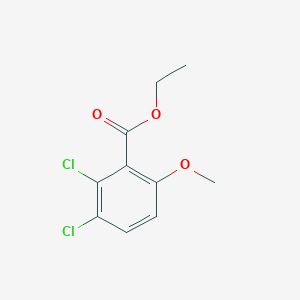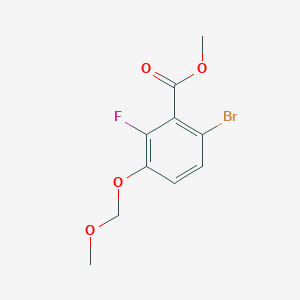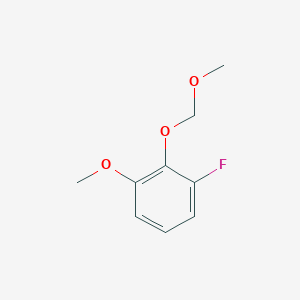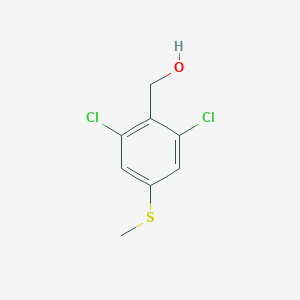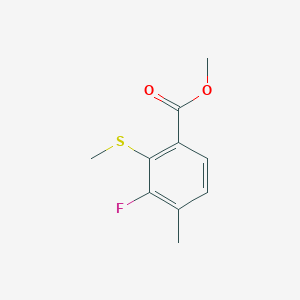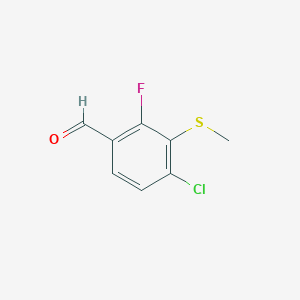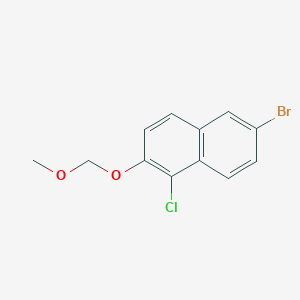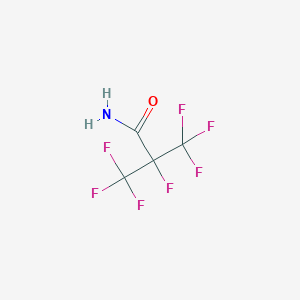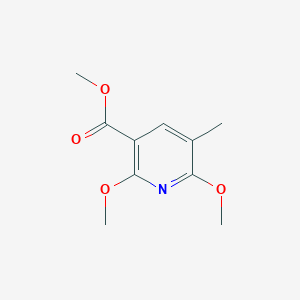
Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate is a small organic molecule that is composed of a carbon backbone with a methyl group, an ethoxy group, a dimethoxy group, a pyridine ring and a carboxylate group. It is a versatile molecule that has a variety of applications in both organic and inorganic chemistry. This molecule is used in a wide range of scientific research, including drug discovery, chemical synthesis, and the study of biochemical and physiological processes.
科学的研究の応用
Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate is a versatile molecule that has a variety of applications in scientific research. It is used in drug discovery as a starting material for the synthesis of new drugs and in chemical synthesis as a reagent for the synthesis of other molecules. It is also used in the study of biochemical and physiological processes, such as enzyme kinetics and signal transduction.
作用機序
Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate is a small organic molecule that can interact with a variety of biological targets. It has been shown to bind to proteins, enzymes, and receptors in a variety of ways. It can act as an agonist, antagonist, or modulator of these targets, depending on the specific molecule and its binding site.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in signal transduction pathways, as well as to modulate the activity of receptors involved in neurotransmission and hormone signaling. It has also been shown to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of certain enzymes involved in metabolism.
実験室実験の利点と制限
Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate is a versatile molecule that is relatively easy to synthesize and use in laboratory experiments. It is also relatively stable and can be stored at room temperature. However, it is important to note that it is a relatively small molecule and can be easily degraded by light and air. In addition, it is important to be aware of the potential toxicity of this molecule, as it can be toxic if ingested or inhaled in large amounts.
将来の方向性
Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate is a versatile molecule that has a variety of applications in scientific research. In the future, it may be used in the development of new drugs, in the study of biochemical and physiological processes, and in the development of new chemical synthesis methods. Additionally, it may be used in the development of new materials, such as polymers and nanomaterials. Furthermore, it may be used in the development of new diagnostic tools and in the study of cell metabolism. Finally, it may be used in the development of new sensors and in the study of protein-protein interactions.
合成法
Methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate can be synthesized through a variety of methods. One method involves the reaction of 2,6-dimethoxy-5-methylpyridine-3-carboxylic acid with methyl iodide in the presence of a base, such as sodium hydroxide or potassium carbonate. Another method involves the reaction of 2,6-dimethoxy-5-methylpyridine-3-carboxylic acid with methyl magnesium bromide in the presence of a base. The resulting product is then reacted with carbon dioxide to form this compound.
特性
IUPAC Name |
methyl 2,6-dimethoxy-5-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-6-5-7(10(12)15-4)9(14-3)11-8(6)13-2/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEMYVQPDYTVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

